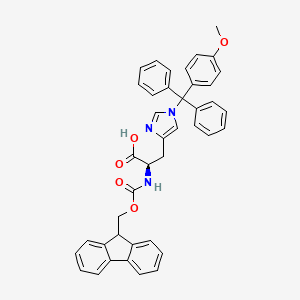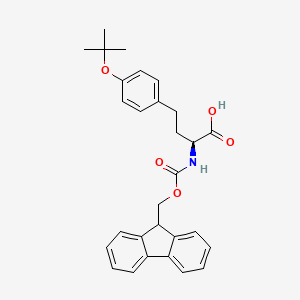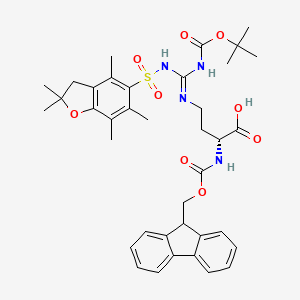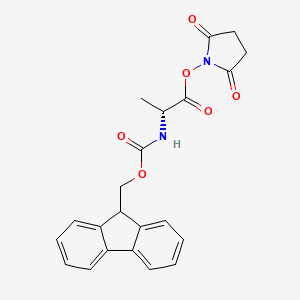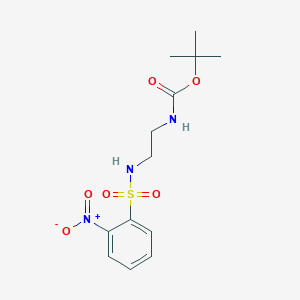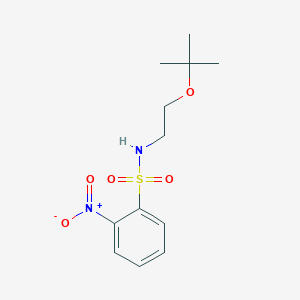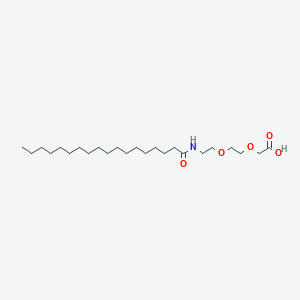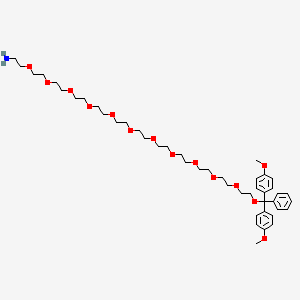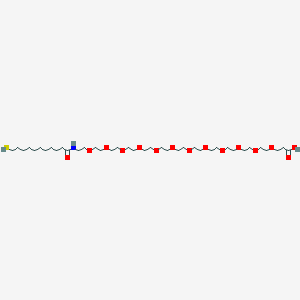
alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol)
Vue d'ensemble
Description
Alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) is a useful research compound. Its molecular formula is C38H75NO15S and its molecular weight is 818.1 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) is 817.48574186 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(11-Mercapto-undecanoylamido)-omega-carboxy dodeca(ethylene glycol) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Bioconjugate Development
α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) and similar compounds have been explored for developing PEG-based bioconjugates. These conjugates are significant in biomedical applications due to their versatility and efficiency. Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) derivatives, demonstrating a methodology potentially useful for developing PEG-based bioconjugates in various biomedical applications (Lu & Zhong, 2010).
2. Surface Modification and Stabilization
The application of α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) extends to surface modification and stabilization, particularly in biological and medical fields. For instance, Kilian et al. (2007) investigated the modification of porous silicon structures using ethylene glycol-based moieties for applications in biology and medicine, highlighting the importance of such compounds in creating stable and non-specific adsorption resistant materials (Kilian et al., 2007).
3. Catalysis Enhancement
Compounds like α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) are also utilized in enhancing catalytic reactions. Fujihara et al. (2009) synthesized a new phosphine bearing dodeca(ethylene glycol) chains, proving its effectiveness in the palladium-catalyzed Suzuki-Miyaura coupling reaction, thereby signifying the role of such compounds in catalysis processes (Fujihara et al., 2009).
4. Protein Conjugation and Biochemical Sensing
The reactivity and functionalization potential of α-(11-Mercapto-undecanoylamido)-ω-carboxy dodeca(ethylene glycol) aids in protein conjugation and biochemical sensing. Uchida et al. (2005) constructed a reactive PEG-brushed layer for surface plasmon resonance sensing with high signal-to-noise ratio, demonstrating the substantial role of such compounds in minimizing nonspecific adsorption and enhancing biospecific interactions (Uchida et al., 2005).
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-sulfanylundecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO15S/c40-37(9-7-5-3-1-2-4-6-8-36-55)39-11-13-44-15-17-46-19-21-48-23-25-50-27-29-52-31-33-54-35-34-53-32-30-51-28-26-49-24-22-47-20-18-45-16-14-43-12-10-38(41)42/h55H,1-36H2,(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBPXMNDZISNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO15S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


